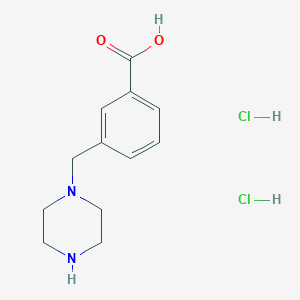

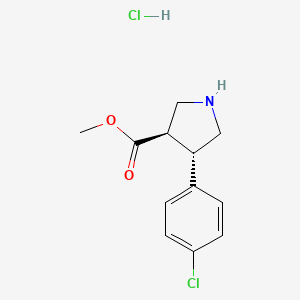

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

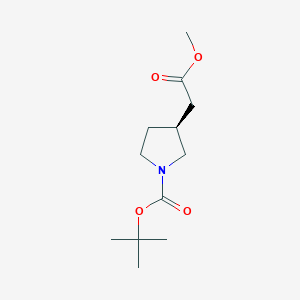

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl, also known as 3,4-DCP, is a synthetic compound that has been used for a variety of scientific research applications. It is a member of the pyrrolidine family of compounds and has a molecular weight of 325.9 g/mol. 3,4-DCP has a melting point of 161-162°C and a boiling point of 256-257°C. It is a colorless, crystalline solid that is soluble in water and ethanol. 3,4-DCP is a chiral compound, meaning it exists as two different stereoisomers, the (3R,4S) and the (3S,4R) isomers. The (3R,4S) isomer is the most commonly used form and is the one referred to in

Applications De Recherche Scientifique

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, including modifications and derivatives, are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Bioactive molecules characterized by pyrrolidine rings have been identified for various therapeutic applications, underscoring the importance of this structural motif in drug design. The review by Li Petri et al. (2021) discusses the versatility of pyrrolidine in drug discovery, highlighting its role in generating compounds for treating human diseases. The structural diversity and modification strategies of pyrrolidine derivatives are examined, demonstrating their significance in developing new therapeutics with selective target activity (Li Petri et al., 2021).

Environmental Impact of Chlorophenols

The environmental persistence and toxicological profiles of chlorophenols, a class of compounds related to the chlorophenyl group in the queried compound, have been assessed due to their widespread industrial use and resultant contamination. Krijgsheld and Gen (1986) evaluated the toxic effects of various chlorophenols on aquatic life, highlighting their moderate toxicity to fish and potential for bioaccumulation. This study underlines the importance of understanding the environmental fate and ecological impact of chlorinated organic compounds, including those related to "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" (Krijgsheld & Gen, 1986).

Pharmacological Implications of Stereochemistry

The stereochemistry of compounds, such as the (3R,4S) configuration in the compound of interest, plays a critical role in their pharmacological activity. Research on the stereochemistry of phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the direct relationship between stereocenters' configuration and biological properties. This study emphasizes the necessity of isolating the most effective stereoisomer to enhance therapeutic efficacy, a principle that is likely relevant to the research and development of "this compound" as well (Veinberg et al., 2015).

Propriétés

IUPAC Name |

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUDZXLKADUHC-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)